6-Alpha Naloxol

Opioid pharmacology Constitutive receptor activity Neutral antagonism

Procure 6-Alpha Naloxol (CAS 20410-95-1), a phenanthrene-derived neutral antagonist at the µ-opioid receptor. It produces no effect on basal cAMP or GTPγS binding, offering clear differentiation from inverse agonists like naloxone. Ideal for dissecting constitutive receptor activity and PK-PD modeling of CNS penetration. Essential for opioid dependence research and forensic toxicology.

Molecular Formula C19H23NO4
Molecular Weight 329.4 g/mol
CAS No. 20410-95-1
Cat. No. B1663880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Alpha Naloxol
CAS20410-95-1
Synonyms6 alpha-hydroxynaloxone
6 alpha-naloxol
6 alpha-naloxol hydrochloride, 5alpha isomer
6 alpha-naloxol, 5alpha isome
Molecular FormulaC19H23NO4
Molecular Weight329.4 g/mol
Structural Identifiers
SMILESC=CCN1CCC23C4C(CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)O
InChIInChI=1S/C19H23NO4/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11/h2-4,13-14,17,21-23H,1,5-10H2/t13-,14+,17-,18-,19+/m0/s1
InChIKeyHMWHERQFMBEHNG-AQQQZIQISA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Alpha Naloxol (CAS 20410-95-1): A Neutral µ-Opioid Antagonist and Active Naloxone Metabolite for Preclinical Research


6-Alpha Naloxol (α-Naloxol, CAS 20410-95-1) is a phenanthrene-derived opioid antagonist that serves as the primary active metabolite of naloxone, formed via reduction of the C6 ketone moiety . The compound binds with comparable affinity to µ- and δ-opioid receptors as its parent naloxone [1]. Critically, 6-Alpha Naloxol functions as a neutral antagonist at the µ-opioid receptor (MOR) in vitro, exhibiting no effect on basal cAMP levels or GTPγS binding regardless of prior morphine exposure [2]. This intrinsic pharmacological property distinguishes it from naloxone, which acts as an inverse agonist under conditions of constitutive MOR activity, and provides a unique tool for dissecting receptor signaling mechanisms in opioid dependence research.

Why Naloxone Cannot Substitute for 6-Alpha Naloxol: Critical Divergence in Intrinsic Efficacy and Temporal Dynamics


Although 6-Alpha Naloxol and naloxone share a common structural core and comparable binding affinities for opioid receptors, they cannot be considered interchangeable research tools. The fundamental distinction lies in their intrinsic efficacy: 6-Alpha Naloxol is a neutral antagonist that produces no detectable change in basal MOR signaling, whereas naloxone exhibits inverse agonist activity that actively suppresses constitutive receptor activity [1]. In vivo, this translates to marked differences in conditioned place aversion (CPA) magnitude and withdrawal precipitation profiles under morphine-dependent conditions [2]. Additionally, the two compounds exhibit substantially different temporal potency profiles, with 6-Alpha Naloxol showing a delayed onset and progressive increase in potency across test sessions that is not observed with naloxone [3]. Substituting naloxone for 6-Alpha Naloxol would therefore confound interpretation of experiments designed to isolate neutral antagonism from inverse agonism, or to track time-dependent receptor engagement.

Quantitative Differentiation of 6-Alpha Naloxol: Head-to-Head Evidence vs. Naloxone for Informed Procurement


Neutral Antagonism vs. Inverse Agonism: Differential Modulation of Constitutive µ-Opioid Receptor Activity

6-Alpha Naloxol exhibits neutral antagonism at the µ-opioid receptor (MOR), producing no significant effect on basal cAMP levels or GTPγS binding in vitro, even after morphine pretreatment [1]. In contrast, naloxone functions as an inverse agonist under conditions of constitutive MOR activity, actively suppressing basal signaling [1]. This intrinsic pharmacological divergence directly translates to in vivo behavioral outcomes: in a mouse model of morphine-induced conditioned place aversion (CPA), naloxone CPA was significantly enhanced by prior morphine exposure (20 h pretreatment), whereas 6-Alpha Naloxol CPA was not enhanced under identical conditions [2]. Furthermore, only naloxone produced withdrawal jumping when administered 20 h after morphine; 6-Alpha Naloxol failed to precipitate jumping at this delayed time point despite being effective at 4 h post-morphine [2].

Opioid pharmacology Constitutive receptor activity Neutral antagonism Inverse agonism

Time-Dependent Potency Shift: 41–56-Fold Increase in 6-Alpha Naloxol Efficacy Across a 30-Minute Session

In a rat operant responding model of precipitated opioid withdrawal, 6-Alpha Naloxol exhibited a significant 41–56-fold increase in potency when comparing the Early Phase (5–15 min post-antagonist) to the Late Phase (25–35 min post-antagonist) of testing under Single or Repeat Morphine pretreatment conditions [1][2]. In stark contrast, naloxone showed only a modest, non-significant change in potency across the same time intervals [2]. This differential temporal profile resulted in a 105–119-fold potency advantage for naloxone over 6-Alpha Naloxol during the Early Phase, which collapsed to only a 9-fold difference by the Late Phase [1][2].

Opioid withdrawal Pharmacodynamics Temporal potency Operant behavior

Morphine-Naïve vs. Morphine-Dependent Potency Ratio: A 5-Fold to 65-Fold Shift Driven by Pretreatment State

The relative potency of naloxone versus 6-Alpha Naloxol is highly dependent on the opioid pretreatment history of the subject. When analyzing the entire 30-minute operant session, naloxone was only 5-fold more potent than 6-Alpha Naloxol in suppressing responding under Morphine-Naïve conditions [1]. However, this potency difference expanded dramatically to 65-fold after either a Single (5.6 mg/kg) or Repeat Morphine pretreatment [1]. This indicates that 6-Alpha Naloxol's in vivo potency is substantially more sensitive to the state of opioid dependence than naloxone's, likely reflecting differences in their intrinsic efficacy at constitutively active MOR populations that emerge following agonist exposure.

Opioid dependence Acute dependence Antagonist potency Behavioral pharmacology

CNS Penetration Kinetics: Evidence for Delayed Access to Central Opioid Receptors

The convergence of naloxone and 6-Alpha Naloxol potency in the Late Phase of testing (25–35 min post-administration) to a ~9-fold difference, which is comparable to their relative potency in Morphine-Naïve animals, is consistent with a delayed access of 6-Alpha Naloxol to central nervous system (CNS) opioid receptors relative to naloxone [1][2]. This interpretation is supported by the observation that the >100-fold Early Phase potency difference under Single and Repeat Morphine conditions was almost entirely eliminated by the final 10 minutes of the session [2]. The reduced ketone moiety of 6-Alpha Naloxol likely alters its physicochemical properties (e.g., LogD, hydrogen bonding) compared to naloxone, resulting in slower equilibration across the blood-brain barrier.

Blood-brain barrier Pharmacokinetics CNS penetration Receptor occupancy

Validated Research Applications for 6-Alpha Naloxol (CAS 20410-95-1) Based on Comparative Evidence


Dissecting Constitutive µ-Opioid Receptor Activity in Opioid Dependence Models

Researchers investigating the role of basal MOR signaling in the development and expression of opioid dependence require a neutral antagonist that does not suppress constitutive activity. The evidence in Section 3 (Evidence Item 1) establishes that 6-Alpha Naloxol, unlike the inverse agonist naloxone, produces no effect on basal cAMP or GTPγS binding in vitro and fails to show enhanced conditioned place aversion or delayed withdrawal jumping after morphine pretreatment [1][2]. This makes 6-Alpha Naloxol the definitive control compound for studies employing inverse agonists to probe constitutive receptor activity.

Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling of CNS Opioid Antagonist Access

Studies aimed at understanding the kinetics of opioid antagonist distribution into the central nervous system benefit from a compound with a measurable delay in onset. As shown in Section 3 (Evidence Items 2 and 4), 6-Alpha Naloxol exhibits a pronounced 41–56-fold increase in potency over a 30-minute test session and a convergence of its potency ratio with naloxone by the Late Phase [3][4]. This temporal profile, attributed to slower CNS equilibration, provides a quantifiable parameter for PK-PD modeling of blood-brain barrier penetration for this chemical class.

Analytical Reference Standard for Naloxone Metabolism Studies in Forensic Toxicology

Forensic and clinical toxicology laboratories require certified reference materials for the accurate identification and quantification of naloxone metabolites in biological samples. 6-Alpha Naloxol is a primary active metabolite of naloxone and is available as a qualified reference material (e.g., Cayman Chemical Item No. 22146) suitable for LC/MS or GC/MS method development and validation . This application leverages the compound's defined identity as a metabolite rather than its pharmacological differentiation, supporting urine drug testing and pharmaceutical research.

Investigating Time-Dependent Changes in Antagonist Sensitivity During Acute Dependence

The expansion of the naloxone:6-Alpha Naloxol potency ratio from 5-fold in Morphine-Naïve animals to 65-fold after morphine pretreatment (Section 3, Evidence Item 3) provides a sensitive and quantifiable behavioral readout of the neuroadaptive changes that occur during the induction of acute opioid dependence [3]. This differential sensitivity makes 6-Alpha Naloxol a valuable tool for time-course studies tracking the emergence of dependence-related alterations in antagonist efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Alpha Naloxol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.